
2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 2-amino-4,6-dimethylpyrimidinium trifluoroacetate was synthesized by reacting organic raw materials in a 1:1 molar ratio using methanol as a solvent .Molecular Structure Analysis
The molecular structure of 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine consists of a pyrimidine ring with two cyclopropyl groups and two methyl groups attached to it . The molecule contains a total of 30 bonds, including 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds .Applications De Recherche Scientifique
Nonlinear Optical Applications
The compound has been used in the synthesis and growth of new organic single crystals for nonlinear optical (NLO) applications . These crystals are grown using the slow evaporation solution technique . The third-order nonlinear optical property of the crystal was measured from the Z-scan technique . This makes the crystal suitable for electronic and optical domain applications .
Structural Analysis
The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis . The structure of the compound was solved by SHELXS and SHELXL programs using the direct method . This provides valuable insights into the structure and morphology of the compound .
Chemical Environment Analysis
NMR spectral analysis was used to investigate the chemical environment of carbon and hydrogen . This helps in understanding the chemical properties and interactions within the compound .
Functional Group Analysis
The numerous functional groups present in the molecule were carried out by Fourier transform infrared spectrum analysis . This provides information about the various functional groups and their vibrational assignments .
Optical Quality and Thermal Stability Analysis
UV–Vis–NIR and TG–DTA measurements were used to determine the optical quality and thermal stability of the grown crystal . This helps in assessing the suitability of the compound for various applications .
Electrical Behavior Analysis
The dielectric measurement was used to analyze the electrical behavior of the grown crystal . This provides insights into the electrical properties of the compound .
Drug Development
The unique structure of the compound offers potential in drug development, specifically targeting diseases like cancer and infectious disorders. This makes it a valuable compound in the field of medicinal chemistry.
Propriétés
IUPAC Name |
2-cyclopropyl-4-N,6-N-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-10-7-5-8(11-2)13-9(12-7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJGSUSOTCQUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




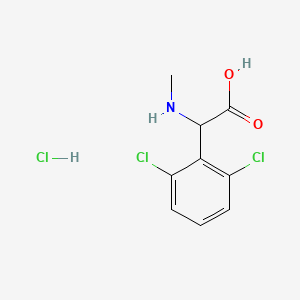
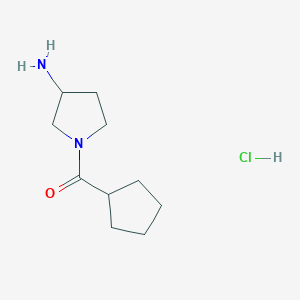
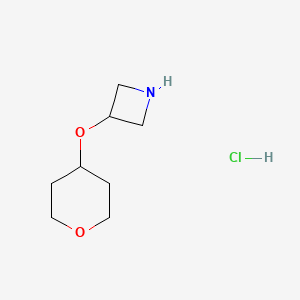
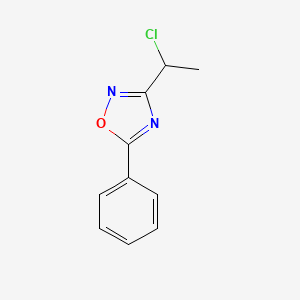
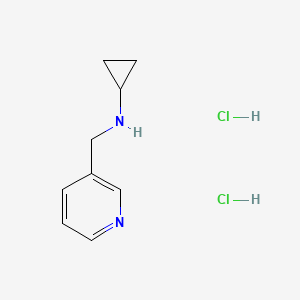
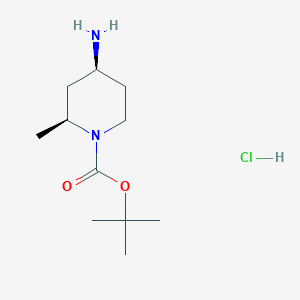

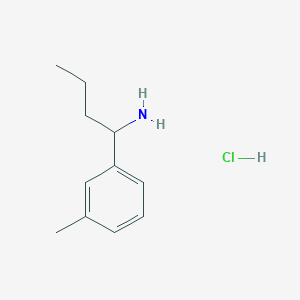

![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)

![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)